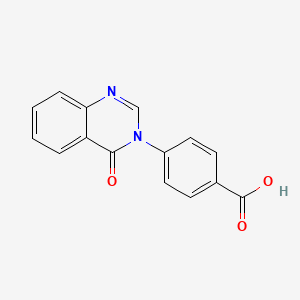

4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid

Description

Significance of the Quinazoline (B50416) Nucleus as a Privileged Scaffold in Drug Discovery

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is widely regarded as a "privileged scaffold" in the field of drug discovery. nih.govmdpi.com This designation stems from its remarkable ability to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govmdpi.com Quinazoline and its oxidized form, quinazolinone, are key building blocks in over 150 naturally occurring alkaloids and numerous synthetic compounds. nih.govmdpi.com

The structural features of the quinazoline core allow for substitutions at various positions, which can significantly alter the molecule's physicochemical properties and, consequently, its biological activity. nih.gov Research into the structure-activity relationship (SAR) of quinazolinone has revealed that modifications at the 2, 6, and 8 positions are crucial for different pharmacological effects. nih.gov Furthermore, the addition of various heterocyclic moieties at the 3-position can enhance the compound's activity. nih.gov

The diverse biological activities exhibited by quinazoline derivatives include:

Anticancer mdpi.comresearchgate.net

Antimicrobial nih.gov

Antifungal nih.gov

Antiviral mdpi.com

Anti-inflammatory mdpi.com

Anticonvulsant nih.gov

Antihypertensive nih.gov

This wide range of activities underscores the importance of the quinazoline scaffold in medicinal chemistry and its continued exploration for the development of new therapeutic agents. bohrium.com

Historical Development and Therapeutic Landscape of Quinazolinone Derivatives

The history of quinazoline chemistry dates back to 1869 with the synthesis of the first derivative, 2-cyano-quinazolin-4-one. mdpi.com A significant milestone in the natural product chemistry of this scaffold was the isolation of the first quinazoline alkaloid, Vasicine (also known as peganine), from the plant Adhatoda vasica in 1888. mdpi.com This compound was noted for its bronchodilator activity. mdpi.com The first synthesis of the parent quinazoline compound was reported in 1895 through the decarboxylation of a 2-carboxy derivative. mdpi.com

Over the decades, the therapeutic landscape of quinazolinone derivatives has expanded dramatically. These compounds have been developed into drugs for various conditions. researchgate.net The versatility of the quinazolinone scaffold has allowed for the development of targeted therapies, particularly in oncology. nih.gov Several quinazoline-based drugs have been approved as kinase inhibitors for cancer treatment, including gefitinib, erlotinib, and lapatinib, which target the epidermal growth factor receptor (EGFR). researchgate.netresearchgate.net The success of these drugs has solidified the position of the quinazoline core as a favorable scaffold for designing novel enzyme inhibitors. researchgate.netresearchgate.net

Beyond cancer, quinazolinone derivatives have shown promise in treating a variety of other diseases. They have been investigated for their potential as anti-inflammatory, antimicrobial, and anticonvulsant agents, among other applications. mdpi.comwisdomlib.org The ongoing research and development in this area continue to uncover new therapeutic possibilities for this versatile class of compounds. bohrium.com

Rationale for Researching 4-(4-Oxoquinazolin-3(4h)-yl)benzoic Acid and Structurally Related Analogues

The specific compound, this compound, and its analogues are the subject of intensive research due to their potential to yield novel therapeutic agents. The rationale for this focus is multifaceted, stemming from the established pharmacological importance of the quinazolinone core and the synthetic versatility offered by the benzoic acid moiety.

One of the primary drivers for research into these compounds is the urgent need for new antibacterial agents to combat the rise of multidrug-resistant (MDR) bacteria. nih.gov Derivatives of this compound have been synthesized and have demonstrated potent and selective inhibitory activity against pathogenic bacteria such as Staphylococcus aureus, including multi-drug resistant clinical strains. nih.govresearchgate.net

In the realm of oncology, derivatives of this scaffold have also been explored for their anticancer properties. For instance, 4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H)-yl)benzoyl] derivatives have been synthesized and screened for their activity against cancer cell lines. preprints.org The benzoic acid portion of the molecule provides a convenient attachment point for various substituents, allowing for the creation of a library of analogues that can be tested for improved efficacy and target specificity.

The synthesis of this compound itself is well-established, often involving the condensation of an N-acylated anthranilic acid with p-aminobenzoic acid. researchgate.net This starting material can then be chemically modified, for example, by converting the carboxylic acid group to an acid chloride, which can then be reacted with various alcohols, phenols, or amines to produce a diverse range of ester and amide derivatives. researchgate.net This synthetic tractability, combined with the promising biological activities observed, provides a strong rationale for the continued investigation of this compound and its structurally related analogues in the search for new medicines. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-(4-oxoquinazolin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-14-12-3-1-2-4-13(12)16-9-17(14)11-7-5-10(6-8-11)15(19)20/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGLPZFNBPATOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351302 | |

| Record name | 4-(4-oxoquinazolin-3(4h)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94242-54-3 | |

| Record name | 4-(4-oxoquinazolin-3(4h)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Oxoquinazolin 3 4h Yl Benzoic Acid and Its Derivatives

Direct Synthesis Approaches for the Core Quinazolinone-Benzoic Acid Structure

The fundamental architecture of 4-(4-oxoquinazolin-3(4H)-yl)benzoic acid is typically assembled through cyclocondensation reactions involving precursors that provide the benzene (B151609) and pyrimidine (B1678525) rings.

Condensation Reactions with 4-Aminobenzoic Acid

A primary and widely utilized method for the synthesis of the this compound core involves the condensation of an anthranilic acid derivative with 4-aminobenzoic acid (also known as p-aminobenzoic acid). This approach directly introduces the benzoic acid moiety at the N-3 position of the quinazolinone ring.

A common precursor is a 2-substituted-4H-3,1-benzoxazin-4-one, which is itself typically prepared from anthranilic acid. For instance, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid is synthesized by first acetylating anthranilic acid with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. researchgate.net This intermediate is then condensed with 4-aminobenzoic acid to yield the final product. researchgate.netresearchgate.net The reaction can be carried out in solvents like pyridine (B92270) or absolute ethanol (B145695) under reflux conditions. researchgate.netresearchgate.net

Another variation involves the direct condensation of N-acetyl anthranilic acid with 4-aminobenzoic acid in the presence of a dehydrating agent like phosphorous pentoxide in glacial acetic acid. researchgate.net These condensation reactions are fundamental in forming the N-C bond that links the benzoic acid group to the heterocyclic core.

Table 1: Examples of Condensation Reactions for Synthesis

| Anthranilic Acid Derivative | Reagent | Conditions | Product | Ref |

| 2-Methyl-4H-3,1-benzoxazin-4-one | 4-Aminobenzoic acid | Pyridine, heat | 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid | researchgate.net |

| N-Acetyl anthranilic acid | 4-Aminobenzoic acid | Phosphorous pentoxide, glacial acetic acid | 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid | researchgate.net |

| Anthranilic acid | Acetic anhydride, then 4-Aminobenzoic acid | Reflux in ethanol | 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid | researchgate.net |

Ring Closure Mechanisms for Quinazolinone Moiety Formation

The formation of the quinazolinone ring is a critical step in the synthesis. A prevalent mechanism involves the initial acylation of anthranilic acid. nih.gov For example, reacting anthranilic acid with acetic anhydride leads to the formation of N-acetyl anthranilic acid. tandfonline.com This intermediate then undergoes cyclization, often through dehydration, to form a 2-methyl-3,1-benzoxazin-4-one. tandfonline.comijprajournal.com

This benzoxazinone is a key reactive intermediate. The subsequent reaction with an amine, in this case, 4-aminobenzoic acid, proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the benzoxazinone ring. This attack leads to the opening of the oxazinone ring, followed by an intramolecular cyclization and elimination of a water molecule to form the stable, fused quinazolinone ring system. tandfonline.com This two-step process, starting from anthranilic acid, is a cornerstone in quinazolinone chemistry. ijprajournal.com

The classical Niementowski reaction, which involves heating anthranilic acid with amides, also represents a fundamental ring-closing strategy for forming the 4(3H)-quinazolinone core. researchgate.netwikipedia.orgacgpubs.org

Strategies for Functionalization and Derivatization

Once the core this compound structure is obtained, it can be further modified to explore structure-activity relationships and develop new compounds with enhanced properties.

Introduction of Substituents at the Quinazolinone Ring (e.g., 2-position, 6-position)

Functionalization of the quinazolinone ring itself is a key strategy for diversification. The 2-position is frequently substituted, often dictated by the choice of the acylating agent used in the initial synthesis step. For example, using acetic anhydride leads to a 2-methyl substituent. researchgate.netijprajournal.com Other carboxylic acids or their derivatives can be used to introduce different alkyl or aryl groups at this position. ijprajournal.com

Modern synthetic methods, such as transition metal-catalyzed C-H bond functionalization, have emerged as powerful tools for directly introducing substituents onto the quinazolinone scaffold. rsc.orgresearchgate.net These methods allow for the regioselective introduction of aryl, alkyl, and other groups at various positions, including the 2-position, without pre-functionalized starting materials. nih.govchim.it

Substituents can also be introduced at the benzene ring portion of the quinazolinone. For instance, starting with a substituted anthranilic acid, such as 5-bromoanthranilic acid, allows for the synthesis of 6-bromo-substituted quinazolinones. nih.gov

Table 2: Examples of Quinazolinone Ring Functionalization

| Position | Method | Reagents/Catalysts | Resulting Substituent | Ref |

| 2-Position | C-H Arylation | Pd(OAc)₂, Ag₂CO₃ | Aryl group | nih.gov |

| 2-Position | Cyclocondensation | Various carboxylic acids | Various alkyl/aryl groups | ijprajournal.com |

| 6-Position | From substituted precursor | 5-Bromoanthranilic acid | Bromo group | nih.gov |

Modifications at the Benzoic Acid Carboxyl Group (e.g., esterification, amide formation)

The carboxylic acid group on the appended benzoic acid moiety is a versatile handle for a wide range of chemical modifications.

Esterification: The synthesis of esters is a common derivatization. This is typically achieved by first converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂). researchgate.net The resulting 4-(4-oxoquinazolin-3(4H)-yl)benzoyl chloride can then be reacted with various alcohols or phenols to produce the corresponding esters. researchgate.net

Amide Formation: Similarly, the acid chloride is a key intermediate for the formation of amides. sapub.org Reacting the benzoyl chloride derivative with a diverse range of primary or secondary amines yields a library of N-substituted benzamide (B126) derivatives. nih.govsapub.org This modification is frequently employed to introduce new pharmacophores and modulate the physicochemical properties of the parent molecule.

Table 3: Derivatization of the Carboxyl Group

| Reaction Type | Key Intermediate | Reagents | Product Class | Ref |

| Esterification | 4-(4-Oxoquinazolin-3(4H)-yl)benzoyl chloride | Alcohols/Phenols | Esters | researchgate.net |

| Amide Formation | 4-(4-Oxoquinazolin-3(4H)-yl)benzoyl chloride | Primary/Secondary Amines | Amides | sapub.orgnih.gov |

Synthesis of Styryl Derivatives for Enhanced Bioactivity

The introduction of a styryl group, typically at the 2-position of the quinazolinone ring, has been explored to enhance biological activity. A reported method for preparing (E)-3-aryl-2-styrylquinazolin-4(3H)-ones involves a three-component reaction of isatoic anhydride, anilines, and cinnamaldehydes. researchgate.net This reaction first yields the 2,3-dihydroquinazolin-4(1H)-one, which can then be oxidized to the fully aromatic quinazolin-4(3H)-one system using reagents such as an iodine/DMSO system. researchgate.net While this example starts from isatoic anhydride, it highlights a key strategy for incorporating the styryl moiety onto the quinazolinone scaffold.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and its derivatives is a critical aspect of modern pharmaceutical and chemical research, aiming to reduce the environmental impact of chemical processes. While specific green synthetic routes for this compound are not extensively detailed in publicly available research, the principles of green chemistry can be applied to its known synthetic methodologies by drawing parallels with the synthesis of other quinazolinone derivatives. frontiersin.orgresearchgate.net Key areas of focus include the use of alternative energy sources, eco-friendly solvents and catalysts, and the design of more atom-economical reaction pathways.

A number of environmentally benign techniques have been successfully employed for the synthesis of the broader quinazolinone class of compounds, which can be logically extended to the synthesis of this compound. These methods include the use of microwaves and ultrasound as energy sources, as well as the implementation of deep eutectic solvents (DES) and grinding methods to reduce or eliminate the need for volatile organic solvents. tandfonline.com

For instance, a conventional method for synthesizing a related compound, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid, involves the acetylation of anthranilic acid with acetic anhydride, followed by cyclization with p-aminobenzoic acid. researchgate.net This process can be reimagined through a green chemistry lens.

Alternative Energy Sources:

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and increased product purity. scholarsresearchlibrary.comresearchgate.net In the context of quinazolinone synthesis, microwave irradiation has been shown to be effective. sci-hub.catnih.gov For the synthesis of this compound derivatives, microwave heating could potentially replace conventional refluxing, thereby reducing energy consumption and reaction times.

Ultrasound-assisted synthesis is another energy-efficient method that utilizes acoustic cavitation to promote chemical reactions. mdpi.commdpi.com This technique has been applied to the synthesis of various heterocyclic compounds and could offer a greener alternative for the cyclization step in the formation of the quinazolinone ring.

Eco-Friendly Solvents and Catalysts:

The choice of solvent is a crucial factor in the environmental footprint of a synthetic process. Traditional syntheses of quinazolinones often employ volatile organic compounds (VOCs). Green alternatives include the use of water, supercritical fluids, or ionic liquids. tandfonline.com Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are particularly promising as they are often biodegradable, non-toxic, and inexpensive. tandfonline.com

The use of heterogeneous and recyclable catalysts is another cornerstone of green synthetic design. For the synthesis of quinazolinones, acid-functionalized magnetic silica (B1680970) nanoparticles have been used as a recyclable catalyst in water. nih.gov Such catalytic systems offer the advantages of easy separation from the reaction mixture and the potential for reuse, minimizing waste. Organocatalysts, such as anthranilic acid itself, have also been investigated for the environmentally friendly synthesis of quinazolinone derivatives. researchgate.net

The following interactive table summarizes a comparative overview of conventional versus potential green synthetic approaches for quinazolinone derivatives, which could be adapted for this compound.

| Parameter | Conventional Method | Green Alternative | Principle of Green Chemistry Addressed |

| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation, Ultrasound | Energy Efficiency |

| Solvent | Volatile Organic Solvents (e.g., Glacial Acetic Acid) | Water, Deep Eutectic Solvents (DES), Pinane | Use of Safer Solvents and Auxiliaries |

| Catalyst | Homogeneous Catalysts (e.g., mineral acids) | Heterogeneous Recyclable Catalysts (e.g., magnetic nanoparticles), Organocatalysts | Catalysis |

| Reaction Time | Several hours | Minutes to a few hours | Increased Efficiency |

| Waste Generation | Higher, due to solvent use and catalyst disposal | Lower, due to solvent recycling and catalyst reuse | Prevention of Waste |

Atom Economy and Reaction Design:

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like quinazolinones. frontiersin.org An MCR involves combining three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials. Designing a one-pot synthesis for this compound from readily available precursors would be a significant advancement in its green synthesis.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of 4-(4-Oxoquinazolin-3(4H)-yl)benzoic acid is expected to exhibit several characteristic absorption bands corresponding to its constituent parts: the quinazolinone ring system and the benzoic acid moiety.

Key expected vibrational frequencies include:

A very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to strong intermolecular hydrogen bonding.

Sharp peaks between 3100-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aromatic rings.

A strong, sharp absorption peak around 1710-1680 cm⁻¹ for the C=O (carbonyl) stretching of the carboxylic acid. The conjugation with the benzene (B151609) ring typically lowers this frequency. spectroscopyonline.com

Another distinct, strong carbonyl absorption band around 1685-1670 cm⁻¹ is anticipated for the lactam (amide) C=O group within the quinazolinone ring. mdpi.com

The C=N stretching vibration of the quinazolinone ring is expected to appear in the 1630-1580 cm⁻¹ region.

Multiple sharp peaks in the 1600-1450 cm⁻¹ range are attributed to C=C stretching vibrations within the aromatic rings.

A significant peak between 1320-1210 cm⁻¹ would correspond to the C-O stretching of the carboxylic acid. spectroscopyonline.com

Table 1: Expected FT-IR Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |

| 3100-3000 | Aromatic C-H Stretch | Aromatic Rings |

| 1710-1680 | C=O Stretch | Carboxylic Acid |

| 1685-1670 | C=O Stretch (Lactam) | Quinazolinone |

| 1630-1580 | C=N Stretch | Quinazolinone |

| 1600-1450 | C=C Stretch | Aromatic Rings |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

¹H NMR: The proton NMR spectrum for this compound would provide information on the number of different types of protons and their neighboring environments. The expected signals would be:

A singlet far downfield, typically above 12.0 ppm, corresponding to the acidic proton of the carboxylic acid group (-COOH).

A complex series of signals in the aromatic region, between 7.0 and 8.5 ppm. These signals would account for the eight protons on the two benzene rings. The four protons of the benzoic acid moiety would likely appear as two distinct doublets (an AA'BB' system), while the four protons on the quinazolinone's benzene ring would present a more complex splitting pattern due to their differing chemical environments.

A sharp singlet around 8.0-8.5 ppm is expected for the lone proton on the heterocyclic part of the quinazolinone ring (N=CH-N).

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, one would expect to observe:

Two signals in the downfield region (160-180 ppm) corresponding to the two carbonyl carbons: one from the carboxylic acid and one from the lactam in the quinazolinone ring. The carboxylic acid carbonyl is typically found around 165-175 ppm. chemicalbook.com

A series of signals between 115-150 ppm representing the 12 aromatic carbons and the C=N carbon. Quaternary carbons (those without attached protons) will typically show weaker signals.

The carbon of the N=CH-N group is also expected in the aromatic region, likely between 140-150 ppm.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

| Nucleus | Expected Chemical Shift (ppm) | Structural Assignment |

|---|---|---|

| ¹H | > 12.0 | -COOH |

| ¹H | 8.0 - 8.5 | N=CH-N |

| ¹H | 7.0 - 8.5 | Ar-H |

| ¹³C | 165 - 175 | C =O (Carboxylic Acid) |

| ¹³C | 160 - 165 | C =O (Lactam) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ion and its fragments. For this compound (MW = 266.24 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 266.

The fragmentation pattern can offer further structural proof. Plausible fragmentation pathways would include:

Loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid to give a fragment at m/z = 249.

Loss of the entire carboxyl group (•COOH, 45 Da) to yield a major fragment at m/z = 221.

A characteristic fragmentation of benzoic acid derivatives is the loss of carbon monoxide (CO, 28 Da) following the loss of the hydroxyl radical, which would lead to a fragment at m/z = 221. docbrown.info

Cleavage at the bond between the benzoic acid ring and the quinazolinone nitrogen could also occur, leading to fragments corresponding to each ring system.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. The theoretical monoisotopic mass of C₁₅H₁₀N₂O₃ is 266.06915 Da. uni.lu An experimental HRMS measurement yielding a value extremely close to this theoretical mass would serve as definitive confirmation of the molecular formula.

Table 3: HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀N₂O₃ |

| Theoretical Exact Mass | 266.06915 u |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. For a pure sample of C₁₅H₁₀N₂O₃, the experimental values should align closely with the calculated percentages, thus confirming the empirical formula and lending strong support to the molecular formula.

Table 4: Elemental Composition of C₁₅H₁₀N₂O₃

| Element | Mass Percent (%) |

|---|---|

| Carbon (C) | 67.67% |

| Hydrogen (H) | 3.79% |

| Nitrogen (N) | 10.52% |

Single Crystal X-ray Diffraction for Three-Dimensional Structural Confirmation (if applicable)

A search of the available scientific literature and crystallographic databases did not yield a published single-crystal X-ray structure for this compound. Therefore, while this technique would provide the ultimate structural confirmation, the data is not currently available for this specific compound. If a structure were determined, it would confirm the planarity of the quinazolinone system and reveal the dihedral angle between the quinazolinone and benzoic acid ring systems, as well as detail the intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Biological Activities and Mechanistic Studies in Vitro and Preclinical Investigations

Analgesic Mechanisms and Neurotransmitter System Interactions of 4-[4-Oxo-(4h)-quinazolin-3-yl]-benzoic Acid (PK-66)

Preclinical research on 4-[4-Oxo-(4h)-quinazolin-3-yl]-benzoic acid, also known as PK-66, has demonstrated a significant analgesic effect in models of somatic and neuropathic pain. nih.gov Pharmacological analysis in rat models has been employed to elucidate the mechanisms behind its pain-relieving properties, focusing on its interactions with various neurotransmitter systems. nih.gov

Involvement of Adrenergic System, Specifically Alpha-2 Adrenergic Receptors

Studies indicate the involvement of the adrenergic system in the analgesic action of PK-66. nih.gov The administration of agents that modulate adrenergic signaling, such as reserpine, noradrenaline, clonidine, and yohimbine, alongside the quinazoline (B50416) derivative, has pointed towards the role of alpha-2 adrenergic receptors in its mechanism of action. nih.gov Alpha-2 adrenergic receptor agonists are known to have analgesic properties by acting on receptors in the peripheral and central nervous systems, which can inhibit the transmission of pain signals. nih.gov

Role of the Dopaminergic System in Antinociception

The dopaminergic system has been identified as a key player in the analgesic activity of PK-66. nih.gov Experiments involving the co-administration of levodopa (B1675098) and chlorpromazine, which affect dopamine (B1211576) levels and signaling, resulted in alterations to the analgesic effect of PK-66, confirming the involvement of this neurotransmitter system. nih.gov

Potentiation via GABAergic System

Investigations into the role of inhibitory and excitatory amino acids have revealed that the GABAergic system potentiates the analgesic effects of PK-66. nih.gov The administration of diazepam, a GABA receptor modulator, was found to enhance and prolong the analgesic effect of PK-66 in thermal nociception models. nih.gov

Assessment of Opioid Receptor-Independent Analgesia

A notable finding from the mechanistic studies of PK-66 is that its antinociceptive effect appears to be independent of opioid receptors. nih.gov The administration of naloxone, an opioid receptor antagonist, did not significantly alter the analgesic effect of PK-66 at any point during the study. nih.gov This suggests that PK-66 exerts its pain-relieving effects through a mechanism that does not involve the classical opioid pathways. nih.gov

Antimicrobial Efficacy of 4-Oxoquinazolin-3(4H)-yl)benzoic Acid Derivatives

Derivatives of 4-Oxoquinazolin-3(4H)-yl)benzoic acid have been synthesized and evaluated for their antimicrobial properties, showing promise as potential new therapeutic agents against challenging pathogens. nih.govresearchgate.net

Antibacterial Activity Against Multi-Drug Resistant Pathogens (e.g., Staphylococcus aureus, ESKAPE panel)

The rise of multi-drug resistant bacteria, particularly Staphylococcus aureus, has created an urgent need for novel antibiotics. nih.govresearchgate.net In this context, several new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide (B126) derivatives have been synthesized and tested for their antimicrobial activity against the ESKAPE pathogen panel, which includes Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species. nih.govresearchgate.net

In primary screenings, a number of these derivatives demonstrated selective and potent inhibitory activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 0.25–0.5 µg/mL. nih.govresearchgate.net One particular compound, designated 6'a, was further tested against multiple clinical strains of multi-drug resistant S. aureus and showed potent activity regardless of the strains' resistance status. nih.govresearchgate.net This compound also exhibited concentration-dependent bactericidal activity. nih.govresearchgate.net

Below is a table summarizing the potent inhibitory activity of selected 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives against Staphylococcus aureus.

| Compound | Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) |

| 4a | 0.25–0.5 |

| 4b | 0.25–0.5 |

| 6'a | 0.25–0.5 |

| 6'b | 0.25–0.5 |

| 6'h | 0.25–0.5 |

| 6'i | 0.25–0.5 |

| 6'j | 0.25–0.5 |

This data is based on primary screening results from the cited research. nih.govresearchgate.net

Antifungal Spectrum and Potency (e.g., against Candida albicans)

Derivatives of 4-(4-Oxoquinazolin-3(4H)-yl)benzoic acid have demonstrated notable antifungal properties, particularly against opportunistic pathogens like Candida albicans. In vitro studies have shown that certain ester derivatives of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid exhibit significant activity against C. albicans and Aspergillus niger. researchgate.net The results from these screenings suggest that the compounds possess more pronounced fungistatic (inhibiting fungal growth) rather than fungicidal (killing fungi) activity. researchgate.net

The broader chemical class of benzoic acid derivatives has also been explored for its antifungal effects. Studies on various ester analogues of benzoic acid against C. albicans have revealed that molecular characteristics are crucial for their antifungal action. nih.gov For instance, other related heterocyclic compounds have shown activity against C. albicans, with some methoxy (B1213986) benzoin (B196080) derivatives displaying Minimum Inhibitory Concentration (MIC) values between 41-82 µg/mL. researchgate.net

| Compound Class | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid derivatives | Candida albicans | Good activity, primarily fungistatic | researchgate.net |

| 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid derivatives | Aspergillus niger | Good activity, primarily fungistatic | researchgate.net |

| Methoxy benzoin derivatives | Candida albicans | MIC values in the range of 41-82 µg/mL | researchgate.net |

Exploration of Antimicrobial Mechanisms of Action

The mechanism by which quinazolinone derivatives exert their antimicrobial effects is multifaceted. A primary proposed mechanism involves the inhibition of crucial bacterial enzymes required for DNA replication and maintenance. eco-vector.com The structural similarity between quinazolinones and fluoroquinolone antibiotics suggests a comparable mode of action, namely the inhibition of DNA gyrase and topoisomerase IV. eco-vector.comnih.gov These enzymes are vital for managing DNA supercoiling during replication, and their inhibition leads to bacterial cell death. eco-vector.com

Furthermore, some studies suggest that these compounds can interact with the synthesis of the bacterial cell wall. nih.gov It is proposed that quinazolinone derivatives may bind to peptidoglycan precursors, thereby inhibiting both the polymerization (transglycosylation) and cross-linking (transpeptidation) stages of cell wall construction. eco-vector.com This interaction disrupts the integrity of the bacterial cell wall, contributing to the antimicrobial effect. eco-vector.comnih.gov

Anti-inflammatory Properties of Quinazolinone-Benzoic Acid Derivatives

The quinazolinone core is recognized as a valuable scaffold for developing anti-inflammatory agents. Derivatives incorporating benzoic acid have been synthesized and evaluated, showing promising results in various preclinical models. ijfmr.combenthamscience.com

In Vitro Anti-inflammatory Assays and Activity Screening

The anti-inflammatory potential of quinazolinone-benzoic acid derivatives has been substantiated through various in vitro assays. A common method involves using lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells to simulate an inflammatory response. In these assays, the ability of the compounds to inhibit the production of inflammatory mediators is measured.

Studies have demonstrated that certain quinazolinone derivatives can significantly inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages. rsc.org For example, specific derivatives containing a thioamide functional group and halogen substituents showed potent inhibition, with IC50 values as low as 1.12 µM, which is considerably more potent than the standard drug dexamethasone (B1670325) (IC50 = 14.20 μM) in the same assay. rsc.org Other research has focused on the inhibition of cyclooxygenase (COX) enzymes, with some 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives exhibiting potent in vitro COX-2 inhibitory activity (IC50 0.04-0.07 μM), comparable to the selective COX-2 inhibitor celecoxib (B62257) (IC50 0.049 μM). nih.gov

| Compound Series | Assay | Key Findings | Reference |

|---|---|---|---|

| Quinazoline-4(3H)-one-2-carbothioamide derivatives | NO production in LPS-activated RAW 264.7 cells | Potent inhibition with IC50 values ranging from 1.12 µM to 3.27 µM. | rsc.org |

| 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives | In vitro COX-2 inhibition | Potent activity with IC50 values as low as 0.04 µM. | nih.gov |

| Quinazolinone derivatives | Gene expression in LPS-stimulated RAW 264.7 cells | Inhibition of COX-2 and IL-1β mRNA expression. | nih.gov |

Hypothesized Molecular Targets and Pathways for Anti-inflammatory Action

Research into the mechanisms underlying the anti-inflammatory effects of quinazolinone derivatives points to several molecular targets and signaling pathways. A significant pathway implicated is the nuclear factor-kappa B (NF-κB) signaling cascade, a critical regulator of the expression of pro-inflammatory genes. nih.gov Certain quinazolinone compounds have been shown to inhibit the expression of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and inducible nitric oxide synthase (iNOS) by suppressing the NF-κB pathway. nih.gov

Other potential molecular targets include Toll-like receptor 4 (TLR4), with computational modeling studies suggesting that some quinazolinone derivatives act as potent inhibitors of TLR4 signaling. rsc.org Additionally, pharmacophore mapping has predicted that related pyrazolo[1,5-a]quinazoline compounds may be ligands for mitogen-activated protein kinases (MAPKs), such as ERK2, p38α, and c-Jun N-terminal kinase 3 (JNK3), which are key components in inflammatory signaling. nih.gov

Anticancer Research and Target Inhibition

The quinazolinone scaffold is a well-established pharmacophore in anticancer drug discovery. nih.gov The addition of a benzoic acid group can influence the compound's activity against various cancer cell lines.

In Vitro Antiproliferative Activity against Diverse Cancer Cell Lines (e.g., HeLa, MCF-7, HepG2, A549)

Derivatives of this compound have been evaluated for their ability to inhibit the growth of a range of human cancer cell lines. These studies utilize assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability and determine the concentration of the compound that inhibits 50% of cell growth (IC50).

Research has shown that these compounds possess varied antiproliferative activity. For instance, certain quinazolinone derivatives have demonstrated potent activity against non-small cell lung cancer (NSCLC) cell lines, including A549. nih.gov In studies on breast cancer, newly synthesized quinazoline Schiff bases showed remarkable antiproliferative effects against the MCF-7 cell line, with IC50 values in the low micromolar range after 72 hours of treatment. researchgate.net Similarly, derivatives have been tested against cervical cancer (HeLa) and liver cancer (HepG2) cell lines, showing a broad spectrum of potential anticancer activity. researchgate.netresearchgate.net Benzoic acid derivatives themselves have been found to retard cancer cell growth by inhibiting histone deacetylases (HDACs) in HeLa cells. nih.gov

| Compound Class/Derivative | Cell Line | Cancer Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| Hydroxy phenolic compound | HeLa | Cervical Cancer | 42.67 µg/mL | researchgate.net |

| Quinazoline Schiff base 1 | MCF-7 | Breast Cancer | 6.246 µM (72h) | researchgate.net |

| Quinazoline Schiff base 2 | MCF-7 | Breast Cancer | 5.910 µM (72h) | researchgate.net |

| Rh(III)-Catalyzed 3-Acyl Isoquinolin-1(2H)-one (4f) | A549 | Lung Cancer | Potent activity reported | researchgate.net |

| Rh(III)-Catalyzed 3-Acyl Isoquinolin-1(2H)-one (4f) | MCF-7 | Breast Cancer | Potent activity reported | researchgate.net |

| N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs | HepG2 | Liver Cancer | Cytotoxicity demonstrated | researchgate.net |

Inhibition of Key Enzymes in Cancer Progression

Derivatives of the 4-oxoquinazoline structure have demonstrated significant inhibitory activity against several key enzymes that are crucial for the growth and spread of cancerous tumors. These enzymes include various kinases and carbonic anhydrases.

Carbonic Anhydrase (CA) Inhibition: Tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII are crucial for cancer cell survival and proliferation, particularly under hypoxic conditions. Several studies have focused on designing quinazolinone-based inhibitors targeting these enzymes. nih.govtandfonline.com A series of 2-aryl-quinazolin-4-yl aminobenzoic acids were synthesized and showed inhibitory activity against hCA isoforms I, II, IX, and XII. nih.govresearchgate.net Similarly, quinazoline-based benzenesulfonamides have been developed as potent and selective inhibitors of hCA IX and XII over the common cytosolic isoforms hCA I and II. tandfonline.com

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Quinazolinone Derivatives

| Compound Type | Target Isoforms | Potency | Selectivity |

|---|---|---|---|

| 2-Aryl-quinazolin-4-yl aminobenzoic acids | hCA I, II, IX, XII | Nanomolar range | Varies by specific derivative |

Kinase Inhibition (VEGFR-2 and AKT1): Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily mediated by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Certain quinazoline derivatives have been identified as potent inhibitors of VEGFR-2 tyrosine kinase. nih.govnih.gov One such derivative, compound 11d, not only inhibited VEGFR-2 with an IC50 of 5.49 μM but also suppressed the downstream Akt/mTOR/p70s6k signaling pathway, which is vital for neovascularization. nih.govmums.ac.ir This dual action highlights its potential as an anti-angiogenic agent. nih.gov

The AKT1 kinase is another important target in cancer therapy due to its role in promoting cell survival and proliferation. Research into 2-substituted-phenyl-3H-quinazolin-4-one derivatives has shown their potential to inhibit AKT1, contributing to their cytotoxic effects on cancer cells.

Cellular Mechanisms of Action

A primary mechanism through which quinazolinone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.

Studies have shown that various quinazolinone derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.govnih.gov The intrinsic pathway is often initiated by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3/7. nih.govbenthamdirect.com This process is frequently associated with the disruption of the mitochondrial membrane potential. nih.govdaneshyari.com Evidence also points to the involvement of the extrinsic pathway, marked by the activation of caspase-8 and the inhibition of the pro-survival NF-κB signaling pathway. nih.govnih.gov The ability of these compounds to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 further supports their role in promoting cancer cell death. mdpi.com

Table 2: Apoptotic Mechanisms of Quinazolinone Derivatives

| Derivative Class | Cancer Cell Line | Key Apoptotic Events |

|---|---|---|

| Quinazolinone Schiff bases | MCF-7 (Breast) | Cytochrome c release, Caspase-9, -3/7, -8 activation, NF-κB inhibition nih.gov |

| 2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one (DQQ) | MOLT-4 (Leukemia) | Cytochrome c release, Caspase-3, -8 activation, PARP cleavage nih.gov |

Neurodegenerative Disease Research

The versatile quinazolinone scaffold has also been investigated for its potential in treating neurodegenerative disorders, most notably through its interaction with key receptors and enzymes implicated in these conditions.

The N-methyl-D-aspartate (NMDA) receptor is a crucial glutamate (B1630785) receptor involved in synaptic plasticity and brain function. However, its overactivation can lead to excitotoxicity and neuronal death, a hallmark of many neurodegenerative diseases. Research has identified specific quinazolin-4-one derivatives as non-competitive antagonists of the NMDA receptor. nih.gov Notably, compounds such as (E)-4-(2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid have shown a degree of selectivity for NMDA receptors containing NR2C and NR2D subunits over those with NR2A or NR2B subunits. nih.gov This subunit selectivity is significant because different NR2 subunits have distinct distributions and functions in the brain, offering the potential for more targeted therapeutic interventions with fewer side effects. nih.govnih.gov

Alzheimer's disease (AD) pathology is complex, involving cholinergic deficits, amyloid-beta plaque formation, and neuroinflammation. ekb.egnih.gov Quinazolinone derivatives are being explored as multi-target agents to combat this disease. nih.govmdpi.com A primary strategy is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, a key approach in current AD therapies. ekb.eg Studies have shown that certain quinazolinone derivatives possess promising anti-acetylcholinesterase activity. nih.gov Beyond AChE inhibition, these compounds have also demonstrated potential in reducing neuroinflammation by lowering levels of inflammatory markers like TNF-α, NFĸB, and various interleukins in the hippocampus. nih.gov

Enzyme Inhibition Relevant to Metabolic Disorders

The therapeutic potential of the quinazolinone core extends to metabolic disorders, particularly type 2 diabetes, through the inhibition of key digestive enzymes.

Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream. nih.gov Inhibiting this enzyme can slow down carbohydrate digestion and absorption, thereby reducing the sharp increase in blood glucose levels after a meal (postprandial hyperglycemia). acs.org Multiple studies have reported that various quinazolin-4(3H)-one derivatives are potent inhibitors of α-glucosidase. nih.govresearchgate.net In several instances, newly synthesized derivatives exhibited significantly stronger inhibitory activity than acarbose, a standard drug used for managing type 2 diabetes. nih.govresearchgate.net Kinetic studies have revealed that these compounds can act as competitive or non-competitive inhibitors, suggesting different modes of binding to the enzyme's active site. nih.govresearchgate.net

Table 3: α-Glucosidase Inhibition by Quinazolinone Derivatives

| Derivative Series | Inhibition Potency (IC50) | Comparison to Acarbose |

|---|---|---|

| Phenoxy-acetamide derivatives | As low as 14.4 µM | ~53 times stronger nih.gov |

| 2-(4-chlorophenyl)-quinazolin-4(3H)-one | 12.5 µM | More potent |

Alpha-Amylase Inhibitory Effects

The potential of this compound and its derivatives as antidiabetic agents has been explored through their ability to inhibit key carbohydrate-hydrolyzing enzymes, including alpha-amylase. The inhibition of this enzyme is a critical strategy in managing hyperglycemia, as it slows down the digestion of starch.

In a study investigating novel benzoic acid derivatives featuring the quinazolin-4(3H)-one scaffold, several compounds demonstrated significant inhibitory effects on α-amylase. researchgate.net The inhibitory concentrations (IC50) for some of these molecules were found to be in the micromolar range, with one derivative, 4-[(2-[(4-phenylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]benzoic acid, showing particularly potent inhibition. researchgate.net This compound was reported to be 34.9 times more potent than acarbose, a standard inhibitor used in clinical practice. researchgate.net

The general mechanism by which benzoic acid derivatives inhibit α-amylase often involves hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.govmdpi.com Molecular docking studies on related compounds have suggested that the aromatic ring, the quinazoline moiety, and the carboxyl group play crucial roles in binding to and inhibiting the enzyme. researchgate.net Specifically, hydrogen bonds are considered a primary force in the interaction between phenolic acids and α-amylase. nih.govmdpi.com

Table 1: Alpha-Amylase Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound | IC50 (µM) for α-Amylase | Fold-Potency vs. Acarbose |

|---|---|---|

| 4-[(2-[(4-phenylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]benzoic acid | 1.215 ± 0.225 | 34.9x more potent |

Data sourced from a 2022 study on novel benzoic acid derivatives bearing the quinazolin-4(3H)-one ring. researchgate.net

Other Preclinical Biological Activities (e.g., Antiviral, Antitubercular, Anticonvulsant)

The 4-(4-oxoquinazolin-3(4H)-yl) pharmacophore is a versatile scaffold that has been investigated for a wide range of biological activities beyond enzyme inhibition. Preclinical studies have highlighted its potential in antiviral, antitubercular, anticonvulsant, and antibacterial applications.

Antiviral Activity Derivatives of the quinazolinone ring system have been evaluated for antiviral properties. In one study, while none of the tested compounds showed significant activity against HIV-1 replication, a related compound, 6-Bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone, exhibited potent antiviral activity against the vaccinia virus with a minimum inhibitory concentration (MIC) of 1.92 µg/ml. researchgate.net

Antitubercular Activity The emergence of multi-drug resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. nih.gov Research into substituted-quinazolin-3(4H)-ones has indicated that some derivatives possess good antitubercular activity. researchgate.net This suggests that the quinazolinone core could serve as a valuable template for the design of novel anti-TB drugs.

Anticonvulsant Activity The quinazolin-4(3H)-one structure is a recognized pharmacophore for anticonvulsant activity, with the historical drug methaqualone being a notable example. mdpi.com Structure-activity relationship studies suggest that the quinazolin-4(3H)-one moiety acts as a hydrophobic domain, which, along with an electron donor nitrogen atom and a carbonyl group for hydrogen bonding, is crucial for binding to the GABA-A receptor. mdpi.com Various derivatives have shown anticonvulsant properties in preclinical models, such as the pentylenetetrazole (PTZ)-induced seizure model. mdpi.comnih.gov

Antibacterial Activity In the face of growing antimicrobial resistance, new antibacterial agents are urgently needed. A series of novel 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives were synthesized and tested against the ESKAP pathogen panel. nih.gov Several of these compounds demonstrated potent and selective inhibitory activity against Staphylococcus aureus, including multi-drug resistant clinical strains, with MICs as low as 0.25–0.5 µg/mL. nih.gov One of the most promising compounds was found to be non-toxic to Vero cells and exhibited bactericidal activity. nih.gov

Analgesic Activity The parent compound, 4-[4-oxo-(4H)-quinazolin-3-yl]-benzoic acid (referred to as PK-66), has been studied for its pain-relieving mechanisms. nih.gov It was found to have a significant analgesic effect in models of somatic and neuropathic pain. nih.gov Mechanistic studies in rats indicated that its analgesic action involves the adrenergic (specifically alpha-2 adrenergic receptors), dopaminergic, and GABAergic systems, but does not involve opioid receptors. nih.gov

Structure Activity Relationship Sar Studies of 4 4 Oxoquinazolin 3 4h Yl Benzoic Acid Derivatives

Influence of Substituent Nature and Position on the Quinazolinone Nucleus (e.g., R2, R6)

The substitution pattern on the quinazolinone ring system is a critical determinant of the biological activity of 4-(4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives. Researchers have extensively investigated the impact of various substituents at positions such as R2 and R6, revealing key insights into the structural requirements for potency.

Substitutions at the C2 position of the quinazolinone core have a profound effect on the cytotoxic and antimicrobial properties of these compounds. The nature of the substituent, whether aliphatic or aromatic, can significantly modulate activity. For instance, studies have shown that derivatives with aliphatic substituents at C2, such as methyl, propyl, and isopropyl groups, tend to exhibit greater cytotoxic activity against cancer cell lines like HT-29 and MCF-7 compared to those with aromatic substituents at the same position. nih.gov The presence of a methyl or thiol group at the C2 position has also been highlighted as being essential for antimicrobial activities. nih.gov

The electronic properties of substituents on a phenyl ring at the C2 position also play a role. The presence of electron-donating groups, such as methoxy (B1213986) (-OCH3) and methyl (-CH3), on a phenyl ring at C2 has been associated with enhanced antibacterial activity. nih.gov Conversely, the introduction of a methoxy group directly at the 2nd position of the quinazolinone ring has been observed to reduce activity against both gram-positive and gram-negative bacteria.

Halogenation of the benzene (B151609) ring of the quinazolinone nucleus, particularly at the R6 and R8 positions, is a well-established strategy for enhancing biological activity. The introduction of halogen atoms, especially iodine or bromine, at these positions significantly improves antimicrobial and cytotoxic profiles. nih.govresearchgate.net For example, 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones have demonstrated markedly improved antibacterial activity. researchgate.net This enhancement is often attributed to the increased lipophilicity and altered electronic properties conferred by the halogen atoms, which can improve cell membrane penetration and target binding.

The following table summarizes the influence of various substituents on the quinazolinone nucleus on the cytotoxic and antibacterial activities of selected derivatives.

| Compound ID | R2 Substituent | R6/R8 Substituents | Biological Activity | Cell Line/Organism | IC50/MIC (µM) |

| 9a | Methyl | Unsubstituted | Cytotoxic | HT-29 | 25-80 |

| 9c | Propyl | Unsubstituted | Cytotoxic | HT-29 | 25-80 |

| 9d | Isopropyl | Unsubstituted | Cytotoxic | HT-29 | 25-80 |

| 9e | Phenyl | Unsubstituted | Cytotoxic | HT-29 | >100 |

| 5k | Benzyl (B1604629) | 6,8-dibromo | Antibacterial | B. subtilis | 27.6 |

| 5l | m-nitrobenzyl | 6,8-dibromo | Antibacterial | E. coli | 16.4 |

| - | Phenyl | Unsubstituted | Antibacterial | Gram (+) & (-) | Moderate Activity |

| - | 4-Methoxyphenyl | Unsubstituted | Antibacterial | Gram (+) & (-) | Reduced Activity |

Significance of the Benzoic Acid Moiety and its Attachment Point (e.g., N3 vs. C2 linkage)

The benzoic acid moiety is a crucial component of the this compound scaffold, and its point of attachment to the quinazolinone core significantly influences the biological profile of the derivatives. The majority of highly active compounds in this class feature the benzoic acid group linked to the N3 position of the quinazolinone ring. This specific arrangement appears to be optimal for interaction with various biological targets.

The presence of a substituted aromatic ring at the N3 position is considered essential for potent antimicrobial activity. nih.gov This suggests that the benzoic acid moiety at N3 is not merely a passive component but actively participates in the binding interactions with the target enzymes or receptors. The carboxyl group of the benzoic acid can act as a hydrogen bond acceptor or donor, forming key interactions that stabilize the drug-target complex. Furthermore, the aromatic ring of the benzoic acid can engage in π-π stacking or hydrophobic interactions, further enhancing binding affinity.

While the N3 linkage is predominant in active derivatives, the exploration of alternative attachment points, such as the C2 position, has been less common, likely due to the established importance of the N3-aryl substitution for activity. The synthesis of derivatives where the benzoic acid is attached at C2 would be necessary to definitively compare the biological outcomes of N3 versus C2 linkage. However, the wealth of data on potent N3-substituted derivatives strongly suggests that this position is critical for achieving the desired biological effects. For example, a variety of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide (B126) derivatives have been synthesized and shown to possess potent antibacterial activity against multidrug-resistant Staphylococcus aureus, with MICs as low as 0.25-0.5 µg/mL. nih.gov

The position of the carboxyl group on the phenyl ring attached at N3 (ortho, meta, or para) can also influence activity, although this has been more systematically studied in related quinazoline (B50416) scaffolds. For instance, in a series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives, the position of the carboxylic acid on the anilino motif was found to be important for inhibitory activities against human carbonic anhydrase isoforms. nih.gov

Role of Different Linker Groups and Side Chains on Biological Activity and Selectivity

The nature of the linker group and the attached side chains provides another avenue for modulating the biological activity and selectivity of this compound derivatives. These linkers can connect various functionalities to the core scaffold, influencing properties such as solubility, steric hindrance, and the ability to reach and interact with specific binding pockets in the target protein.

One area of exploration has been the introduction of dithiocarbamate (B8719985) side chains. These have been incorporated at different positions, including being linked to the N3 position of the quinazolinone ring. For instance, a series of quinazolin-4(3H)-one derivatives with a substituted dithiocarbamate side chain at the N3 position demonstrated notable cytotoxic and antibacterial activities. preprints.org The presence of a benzyl group as the 'R' group in the dithiocarbamate side chain, particularly when combined with dibromo substitution on the quinazolinone ring, resulted in significant antibacterial potency. preprints.org

Thioether linkers have also been employed to connect different moieties to the quinazolinone core. For example, S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives have been investigated as inhibitors of human carbonic anhydrase. In these compounds, various alkyl and aryl groups are attached via a sulfur atom at the C2 position. The nature of these side chains was found to be critical for the inhibitory potency and selectivity against different carbonic anhydrase isoforms.

The length and flexibility of the linker are also important parameters. In a study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide derivatives, the number of flexible bonds was highlighted as a key descriptor for oral bioavailability, as it reflects the conformational flexibility of the molecule and its ability to bind to receptors.

The following table illustrates the impact of different linker groups and side chains on the biological activity of quinazolinone derivatives.

| Compound ID | Linker/Side Chain at N3 | R Substituent in Side Chain | Biological Activity | Organism/Cell Line | MIC/Inhibition (%) |

| 5g | Dithiocarbamate | Benzyl | Cytotoxic | MCF-7 | 29% at 50 µg/ml |

| 5k | Dithiocarbamate | Benzyl | Cytotoxic | MCF-7 | 40% at 50 µg/ml |

| 5l | Dithiocarbamate | m-nitrobenzyl | Cytotoxic | MCF-7 | 45% at 50 µg/ml |

| 5k | Dithiocarbamate | Benzyl | Antibacterial | S. aureus | 16.7 µg/ml |

| 5l | Dithiocarbamate | m-nitrobenzyl | Antibacterial | K. pneumonia | 12.6 µg/ml |

Analysis of Specific Pharmacophores and their Contribution to Efficacy

The biological activity of this compound derivatives can be rationalized by considering a pharmacophore model, which defines the essential structural features required for molecular recognition at a biological target. Analysis of the SAR data for this class of compounds allows for the identification of key pharmacophoric elements that contribute to their efficacy.

A general pharmacophore model for the antibacterial activity of quinazolinone derivatives includes several key features. The quinazolinone core itself is a fundamental component, often involved in crucial hydrogen bonding and hydrophobic interactions. The oxygen atom of the carbonyl group at C4 is a key hydrogen bond acceptor. The nitrogen atom at N1 can also participate in hydrogen bonding.

The substituted aromatic ring at the N3 position, in this case, the benzoic acid moiety, is another critical pharmacophoric feature. The aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues in the active site of the target protein. The carboxyl group of the benzoic acid is a potent hydrogen bond donor and acceptor and can also form ionic interactions, which are often crucial for high-affinity binding.

Substituents on the quinazolinone nucleus, particularly at the C2 and C6 positions, also form part of the pharmacophore. A lipophilic group at C2 is often favored, and as previously discussed, halogen atoms at C6 and C8 can enhance activity by increasing lipophilicity and forming halogen bonds.

For anticancer activity, the pharmacophoric requirements may be slightly different, but many of the core features remain the same. The planar quinazolinone ring system can intercalate into DNA or bind to the ATP-binding site of kinases. The specific substitution patterns will then determine the selectivity and potency against different cancer-related targets. For instance, in the development of EGFR inhibitors, the quinazoline scaffold is a well-established pharmacophore, and modifications at various positions are made to optimize interactions with the kinase domain.

In essence, the pharmacophore for biologically active this compound derivatives can be summarized as follows:

A planar heterocyclic quinazolinone ring system for core binding interactions.

A hydrogen bond acceptor (C4=O).

An aromatic ring with a carboxylic acid group at the N3 position for hydrogen bonding, ionic interactions, and π-π stacking.

Specific substitution patterns at C2 and on the benzene ring of the quinazolinone to modulate lipophilicity, electronic properties, and steric interactions for enhanced potency and selectivity.

Computational Chemistry and Molecular Modeling Approaches for Mechanism Elucidation and Drug Design

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interactions between a ligand, such as 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid, and its biological target, typically a protein receptor.

Molecular docking simulations have been employed to predict the binding modes and affinities of quinazolinone derivatives within the active sites of various protein targets implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). For instance, docking studies on quinazolinone analogues have shown their ability to fit within the ATP-binding pocket of these kinases. mdpi.comnih.govnih.gov The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction. While specific docking studies for this compound are not extensively detailed in the available literature, studies on closely related quinazolinone-based compounds have demonstrated favorable binding energies, suggesting their potential as inhibitors of these cancer-related targets. lums.ac.irfrontiersin.org

Below is a representative table illustrating the type of data generated from molecular docking studies of quinazolinone derivatives with protein targets.

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) |

| Quinazolinone Analogue 1 | EGFR | -8.5 |

| Quinazolinone Analogue 2 | VEGFR-2 | -9.2 |

| Quinazolinone Analogue 3 | EGFR | -7.9 |

| Quinazolinone Analogue 4 | VEGFR-2 | -9.5 |

Note: The data in this table is illustrative and based on findings for various quinazolinone derivatives, not specifically this compound.

A crucial aspect of molecular docking is the identification of key amino acid residues within the receptor's active site that are involved in the binding of the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are critical for the stability of the ligand-receptor complex. For quinazolinone derivatives targeting EGFR, interactions with residues such as Met793 in the hinge region are often observed to be critical for inhibitory activity. frontiersin.org Similarly, in the case of VEGFR-2, interactions with residues like Cys919 and Asp1046 are considered important for binding. mdpi.com The benzoic acid moiety of this compound is likely to play a significant role in forming hydrogen bonds with appropriate residues in the active site.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. These calculations provide a deeper understanding of a molecule's reactivity, stability, and intermolecular interactions.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For a molecule like this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, making them sites for hydrogen bond acceptance. researchgate.netresearchgate.net The hydrogen atom of the carboxylic acid would exhibit a positive potential, indicating its role as a hydrogen bond donor. Understanding the MEP is crucial for predicting how the molecule will interact with its biological target.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For a related compound, 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid, theoretical calculations using the semi-empirical PM3 method have been performed to determine its heat of formation and binding energy. researchgate.net While specific DFT calculations for this compound are not available in the cited literature, DFT studies on similar benzoic acid derivatives have been conducted to analyze their HOMO-LUMO energies and relate them to their biological activity.

The following table provides an example of the type of data obtained from quantum chemical calculations on aromatic carboxylic acids.

| Computational Parameter | Value (illustrative) | Significance |

| HOMO Energy | -6.5 eV | Electron donating ability |

| LUMO Energy | -1.8 eV | Electron accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Note: The data in this table is illustrative and based on general findings for aromatic carboxylic acids, not specifically this compound.

Molecular Dynamics (MD) Simulations for Dynamic Stability and Binding Conformation

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of ligand-receptor complexes over time. While static docking studies provide a snapshot of the binding pose, MD simulations offer deeper insights into the stability of this interaction, the conformational changes of both the ligand and the protein, and the key intermolecular forces that maintain the complex.

For quinazoline (B50416) derivatives, which are often designed as enzyme inhibitors, understanding the residence time and the stability of the binding within the active site is crucial for predicting efficacy. Although specific MD simulation studies focusing solely on this compound are not extensively detailed in the available literature, the methodology has been applied to structurally related quinazoline compounds to validate their potential as therapeutic agents.

For instance, in studies of novel quinazoline-2,4,6-triamine derivatives as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase inhibitors, MD simulations were employed to confirm the stability of the docked poses. nih.gov Such simulations typically run for tens to hundreds of nanoseconds to observe the atomic-level movements and interactions. Key analyses performed during these simulations include:

Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone and the ligand to assess the structural stability of the complex. A low and stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site without causing significant distortion to the protein.

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different regions of the protein. It can highlight which amino acid residues in the active site are most affected by the ligand's presence.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and receptor is monitored throughout the simulation. Stable hydrogen bonds are critical anchors for the binding conformation and are often a hallmark of potent inhibitors. nih.gov

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used post-simulation to estimate the binding free energy (ΔG), providing a quantitative measure of binding affinity that can be compared with experimental data. nih.gov

These computational studies on related quinazoline scaffolds confirm that the binding modes predicted by initial docking studies are often stable, with key residues consistently interacting with the inhibitors. nih.gov This approach is invaluable for validating binding hypotheses and understanding the dynamic nature of the ligand-target interaction, which is essential for guiding the rational design of more potent and selective derivatives.

In Silico ADME/Tox Predictions for Early-Stage Compound Profiling and Lead Optimization

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a cornerstone of modern drug discovery, allowing for the early-stage filtering of compounds with potentially poor pharmacokinetic profiles or toxicity liabilities. For derivatives of the quinazolinone class, numerous studies have utilized computational tools to predict their drug-likeness and safety profiles. nih.govactascientific.com These predictions help prioritize which synthesized compounds should proceed to more resource-intensive in vitro and in vivo testing.

Various web-based platforms and software, such as SwissADME, admetSAR, and PreADMET, are commonly used to generate these profiles. nih.govresearchgate.net The general findings for quinazolinone derivatives suggest that the scaffold is a promising base for developing orally bioavailable drugs. actascientific.com

A typical in silico ADME/Tox assessment for a compound like this compound or its analogues would involve the evaluation of several key parameters. The table below summarizes these common endpoints and the generally favorable predictions for this class of compounds based on studies of its derivatives.

| ADME/Tox Parameter | Prediction/Finding for Quinazolinone Derivatives | Significance |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | Generally < 500 g/mol. researchgate.net | Compliance with Lipinski's Rule of Five, associated with good absorption. |

| LogP (Lipophilicity) | Typically < 5. researchgate.net | Impacts solubility, permeability, and metabolism; compliance with Lipinski's Rule. |

| Hydrogen Bond Donors/Acceptors | Generally within Lipinski's limits (HBD ≤ 5, HBA ≤ 10). researchgate.net | Influences solubility and membrane permeability. |

| Absorption & Distribution | ||

| Human Intestinal Absorption (HIA) | Predicted to be high. nih.govactascientific.com | Indicates good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Variable, but many derivatives are predicted to be BBB+. nih.gov | Crucial for CNS-targeting drugs; may be an undesirable side effect for others. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Some derivatives show potential to inhibit specific isoforms (e.g., CYP1A, CYP2D6). actascientific.com | Predicts potential for drug-drug interactions. |

| Toxicity | ||

| Ames Mutagenicity | Generally predicted to be non-mutagenic, though some analogues may show alerts. actascientific.com | Predicts the potential of the compound to cause DNA mutations. |

| Hepatotoxicity | Some quinazolin-4-one analogues raise alerts for potential hepatotoxicity. actascientific.com | Early warning for potential liver damage. |

| hERG Inhibition | Often predicted to be non-inhibitors (non-cardiotoxic). actascientific.com | Predicts risk of cardiac arrhythmia. |

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity

The future of drug development for this compound class lies in the rational, structure-based design of new analogues. Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the quinazolinone ring system can significantly alter biological activity. mdpi.com For instance, modifications at the 2, 6, and 8 positions, as well as the addition of different heterocyclic moieties at the 3-position, are known to be significant for pharmacological effects. mdpi.com

Future efforts will focus on using high-resolution crystal structures of target enzymes to guide the design of derivatives that form more specific and potent interactions. By modifying the substituents on both the quinazolinone and benzoic acid rings, researchers can optimize binding affinity, improve pharmacokinetic properties, and minimize off-target effects. For example, the synthesis of novel 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide (B126) derivatives has yielded compounds with potent and selective inhibitory activity against multidrug-resistant Staphylococcus aureus. springernature.com

Table 7.1: Strategies for Rational Design of Quinazolinone Analogues

| Scaffold Position | Type of Modification | Potential Outcome | Research Example |

| Position 2 | Addition of various aryl or alkyl groups | Enhance anti-proliferative activity | Synthesis of 2-substituted quinazolinones showed that propyl substitution was more potent than other analogues against HeLa cells. bohrium.com |

| Position 3 | Incorporation of heterocyclic moieties | Increase diversity of biological activity | Adding different heterocyclic moieties at position 3 has been suggested to increase overall activity. mdpi.com |

| Benzoic Acid | Conversion to benzamide derivatives | Improve antibacterial potency and selectivity | Benzamide derivatives demonstrated potent activity against multi-drug resistant S. aureus with favorable selectivity. springernature.com |

| Quinazolinone Core | Fusion with other ring systems (e.g., imidazoles) | Create dual-acting inhibitors | Designing dual PI3K/HDAC inhibitors by integrating functionalities into a quinazoline (B50416) framework. |

Development of Multi-Target Directed Ligands Based on the Quinazolinone-Benzoic Acid Scaffold

Chronic and complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. The development of Multi-Target Directed Ligands (MTDLs), single molecules designed to interact with multiple targets, is a promising therapeutic strategy. researchgate.net The quinazolinone-benzoic acid scaffold is an ideal starting point for creating such MTDLs by combining it with other pharmacophores. bohrium.com